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molecular formula C13H17N3O B8418072 (1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine

(1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No. B8418072
M. Wt: 231.29 g/mol
InChI Key: UBPAJFDYOXYCNP-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

To a solution of 26 (1.0 g, 3.9 mmol) in MeOH (20 mL) was added 20% Pd—C (200 mg), and the mixture was stirred vigorously under H2 (1 atm.) atmosphere at RT for 18 h. The reaction mixture was filtered through a pad of Celite® and concentrated in vacuo to afford 740 mg (82%) (1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine (28) as yellow oil, which was used into the next step without further purification: MS (ESI) m/z=232.2 [M+1]+.
Name
26
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:19]=[CH:18][C:8]2[N:9]([CH:12]3[CH2:17][CH2:16][CH2:15][CH2:14][O:13]3)[CH:10]=[N:11][C:7]=2[CH:6]=1)=[N+]=[N-]>CO.[Pd]>[O:13]1[CH2:14][CH2:15][CH2:16][CH2:17][CH:12]1[N:9]1[C:8]2[CH:18]=[CH:19][C:5]([CH2:4][NH2:1])=[CH:6][C:7]=2[N:11]=[CH:10]1

Inputs

Step One
Name
26
Quantity
1 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC2=C(N(C=N2)C2OCCCC2)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously under H2 (1 atm.) atmosphere at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1C(CCCC1)N1C=NC2=C1C=CC(=C2)CN
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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